molecular formula C16H12F3NO4 B13507327 2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid

2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid

Cat. No.: B13507327
M. Wt: 339.26 g/mol
InChI Key: JMTPXRJPIJUFMD-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The final step usually involves the deprotection of the Cbz group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    2-(Trifluoromethyl)benzoic acid: Lacks the amino and benzyloxycarbonyl groups.

    5-(Trifluoromethoxy)anthranilic acid: Contains a trifluoromethoxy group and an amino group but lacks the benzyloxycarbonyl group.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (benzyloxycarbonyl, amino, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)11-6-7-12(14(21)22)13(8-11)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22)

InChI Key

JMTPXRJPIJUFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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